4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a hydroxy-methylpiperidinyl group and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and acids (e.g., H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the piperidinyl group, making it less complex.
4-(4-Hydroxy-3-methylpiperidin-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring.
4-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde: Features a furan ring instead of a thiophene ring.
Uniqueness
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring and the hydroxy-methylpiperidinyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-12(3-2-11(8)14)9-4-10(6-13)15-7-9/h4,6-8,11,14H,2-3,5H2,1H3 |
InChI Key |
WATMSSAFICVESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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